molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7

1-Methyl-3-propylbenzene

Cat. No.: B093027
CAS No.: 1074-43-7
M. Wt: 134.22 g/mol
InChI Key: QUEBYVKXYIKVSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5CH3+C3H7ClAlCl3C6H4(CH3)(C3H7)+HClC_6H_5CH_3 + C_3H_7Cl \xrightarrow{AlCl_3} C_6H_4(CH_3)(C_3H_7) + HCl C6​H5​CH3​+C3​H7​ClAlCl3​​C6​H4​(CH3​)(C3​H7​)+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) or iron(III) bromide (FeBr3).

Major Products Formed:

Scientific Research Applications

1-Methyl-3-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-propylbenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product .

Comparison with Similar Compounds

    Toluene (methylbenzene): Similar structure but with only a methyl group attached to the benzene ring.

    Ethylbenzene: Contains an ethyl group instead of a propyl group.

    Cumene (isopropylbenzene): Contains an isopropyl group instead of a propyl group.

Uniqueness: 1-Methyl-3-propylbenzene is unique due to the specific positioning of the methyl and propyl groups on the benzene ring, which influences its reactivity and physical properties. The presence of both alkyl groups can lead to different steric and electronic effects compared to other similar compounds .

Properties

IUPAC Name

1-methyl-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEBYVKXYIKVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061468
Record name 1-Methyl-3-propylbenzene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-methyl-3-propyl-
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CAS No.

1074-43-7
Record name 1-Methyl-3-propylbenzene
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Record name Benzene, 1-methyl-3-propyl-
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Record name m-Propyltoluene
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Record name Benzene, 1-methyl-3-propyl-
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Record name 1-Methyl-3-propylbenzene
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Record name 3-propyltoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques were used to identify 1-Methyl-3-propylbenzene in pesticide formulations?

A1: The study employed gas chromatography coupled with high-resolution mass spectrometry (GC-Q-Orbitrap-MS) using both direct injection (DI) and headspace (HS) methods. This approach allowed for the tentative identification of various co-formulants, including this compound, which was then confirmed using analytical standards. [] Notably, the researchers observed that this compound eluted at 8.46 minutes using this method. []

Q2: What are the potential environmental and health concerns associated with this compound as a pesticide co-formulant?

A2: While the study focuses on identifying co-formulants, it highlights that some identified compounds, including this compound, have documented toxicity to human health and the environment. [] Further research is crucial to understand the specific risks posed by this compound in pesticide formulations, considering its potential for environmental exposure and bioaccumulation.

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